Tectoridin

Description

Significance of Isoflavone (B191592) Research in Natural Product Chemistry and Pharmacology

Isoflavones represent a significant subclass within the broader category of flavonoids, which are ubiquitous polyphenolic compounds found in the plant kingdom. Research into isoflavones holds considerable significance in natural product chemistry and pharmacology due to their diverse structures and a wide array of reported biological activities. Unlike other flavonoids, isoflavones are primarily found in legumes (Fabaceae), making them particularly relevant in the study of plants important for both animal feed and human nutrition. oaepublish.comnih.gov

The interest in the biological activity of isoflavones was initially sparked by observations of their effects on animal fertility, such as the "clover disease" in sheep caused by isoflavones in Trifolium subterraneum. oaepublish.com This historical context highlights the early recognition of the pharmacological potential of these compounds. In contemporary research, isoflavones are recognized for their potential roles in various health applications, including anticancer, antidiabetic, anti-HIV, and antimicrobial activities. nih.gov Chemical modifications of the isoflavone scaffold are also being explored to enhance their bioactivity. nih.gov The study of isoflavones contributes to the understanding of phytochemicals with pleiotropic activities and their potential exploitation in healthcare, extending beyond the concept of selectively targeted drugs. oaepublish.comresearchgate.net

Historical Context and Evolution of Tectoridin Research

Tectoridin is identified as the 7-glucoside of tectorigenin (B1682738), an O-methylated isoflavone. wikipedia.orgwikipedia.org Its presence has been noted in various plant species, including Pueraria thunbergiana (East Asian arrowroot), Iris tectorum, and Belamcanda chinensis (leopard lily). wikipedia.orgwikipedia.orgwikidata.org The historical context of tectoridin research is intertwined with the investigation of these plant sources and their traditional uses. Early studies focused on the isolation and structural elucidation of tectoridin and its aglycone, tectorigenin.

The evolution of tectoridin research has progressed from initial identification and characterization to more in-depth investigations into its biological properties and potential mechanisms of action. As analytical techniques have advanced, so has the ability to isolate, separate, and identify tectoridin from complex plant matrices. researchgate.netbenthamdirect.com The recognition of tectoridin as an isoflavone glycoside has also led to studies on its metabolism, particularly the conversion to its aglycone, tectorigenin, by gut microbiota, which can influence its biological activity. taylorandfrancis.comsci-hub.se The historical progression reflects a broader trend in natural product research, moving from basic phytochemical analysis to exploring the pharmacological significance of isolated compounds.

Scope and Objectives of Current Tectoridin Academic Inquiry

Current academic inquiry into tectoridin is broad, encompassing its chemical properties, biological activities, and potential applications. The scope of research includes investigating its effects in various in vitro and in vivo models to understand its pharmacological potential. Objectives often focus on elucidating the molecular mechanisms underlying its observed activities.

Specific objectives in contemporary tectoridin research include exploring its anti-inflammatory, antioxidant, anti-platelet, anti-angiogenic, hepatoprotective, anti-tumor, estrogenic, and hypoglycemic effects. researchgate.netbenthamdirect.com Researchers are also investigating its impact on specific biological targets and signaling pathways, such as the TLR4-NF-κB/NLRP3 pathway in inflammation and the PI3K/Akt/mTOR pathway in the context of ischemic stroke. taylorandfrancis.comnih.gov The metabolic fate of tectoridin, including its biotransformation by gut microbiota into potentially more active metabolites like tectorigenin or 6-hydroxygenistein, remains an important area of study. taylorandfrancis.com Furthermore, analytical methods for the isolation, separation, and identification of tectoridin continue to be refined. researchgate.netbenthamdirect.com The overarching objective is to gain a comprehensive understanding of tectoridin's properties and potential therapeutic value based on rigorous scientific investigation.

Structure

3D Structure

Properties

IUPAC Name |

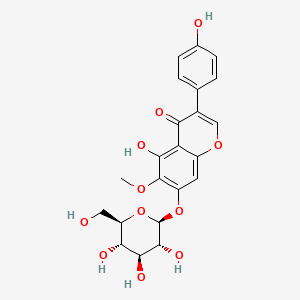

5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-21-13(32-22-20(29)19(28)17(26)14(7-23)33-22)6-12-15(18(21)27)16(25)11(8-31-12)9-2-4-10(24)5-3-9/h2-6,8,14,17,19-20,22-24,26-29H,7H2,1H3/t14-,17-,19+,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOURESJATUGPN-UDEBZQQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209982 | |

| Record name | Shekanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-40-5 | |

| Record name | Tectoridin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shekanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shekanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 611-40-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TECTORIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/968X515NZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Elucidation, and Biosynthesis of Tectoridin

Advanced Methodologies for Tectoridin Isolation and Purification from Botanical Sources

Obtaining pure tectoridin from botanical sources relies on sophisticated separation techniques that can effectively isolate this specific isoflavone (B191592) glycoside from a multitude of other plant compounds.

Chromatographic Techniques in Tectoridin Separation

Chromatographic methods are fundamental to the isolation and purification of tectoridin. Various techniques have been employed to achieve high purity levels. High-performance liquid chromatography (HPLC) is a widely used method, often coupled with detectors like UV or mass spectrometry for identification and quantification. oup.comresearchgate.net Preparative HPLC, including two-dimensional systems with column switching technology, has been utilized for the isolation and purification of isoflavonoids, including tectoridin, from sources like Rhizoma Belamcandae. nih.gov

Other chromatographic approaches mentioned in the isolation of isoflavonoids from plants, which would be applicable to tectoridin given its flavonoid nature, include silica (B1680970) gel, ODS (octadecyl silica), and Sephadex LH-20 chromatography. researchgate.netunimi.it Sephadex LH-20, a size-exclusion chromatography medium, has been specifically documented for the purification of tectoridin from sources such as Maackia amurensis bark. unimi.it Hot-high pressure solvent extraction using water and ethanol (B145695) has also been explored as a method for extracting tectoridin and tectorigenin (B1682738) from plants like the rhizomes of Belamcanda chinensis, demonstrating the potential for improved yields and shorter extraction times compared to classical methods. google.com

Spectroscopic Approaches for Tectoridin Structure Elucidation

The definitive determination of tectoridin's chemical structure is achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques such as HMQC, HMBC, and NOESY, is crucial for mapping the carbon-hydrogen framework and determining the spatial arrangement of atoms. acs.orgtandfonline.comtandfonline.commdpi.com Mass spectrometry (MS), particularly coupled with chromatography (e.g., LC-MS), provides information on the molecular weight and fragmentation pattern, aiding in the identification and confirmation of the compound's structure. oup.comresearchgate.nettandfonline.comtandfonline.com Ultraviolet (UV) and Infrared (IR) spectroscopy also contribute to structural elucidation by providing information about the chromophores and functional groups present in the tectoridin molecule. tandfonline.comtandfonline.comresearchgate.netresearchgate.net

For instance, the structure of tectoridin metabolites, including tectorigenin-7-O-β-D-glucuronide, has been elucidated using UV, IR, mass spectrometry, and NMR experiments. tandfonline.comtandfonline.com Spectroscopic methods, alongside isothermal titration calorimetry, have also been used to investigate the interaction of tectoridin with proteins like FTO. researchgate.net

Biosynthetic Pathways and Precursors of Tectoridin in Medicinal Plants

Tectoridin, like other isoflavonoids, is synthesized in plants through the phenylpropanoid pathway, a central metabolic route that produces a variety of secondary metabolites. encyclopedia.pubfrontiersin.orgnih.govmdpi.comnih.govnih.gov The biosynthesis of isoflavonoids branches off from the general flavonoid pathway. encyclopedia.pubfrontiersin.orgnih.govmdpi.comnih.gov

The initial steps involve the conversion of phenylalanine (derived from the shikimate pathway) to cinnamic acid, followed by hydroxylation to p-coumarate, and then formation of p-coumaroyl-CoA. encyclopedia.pubmdpi.com Chalcone (B49325) synthase (CHS) and chalcone reductase (CHR) catalyze the condensation of p-coumaroyl-CoA with malonyl-CoA to form chalcones, such as isoliquiritigenin. encyclopedia.pubmdpi.com Chalcone isomerase (CHI) then converts these chalcones into flavanones, like naringenin (B18129) and liquiritigenin. encyclopedia.pubmdpi.com

The key step in isoflavonoid (B1168493) biosynthesis is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme, which catalyzes an aryl migration of the B-ring from the C-2 to the C-3 position of the flavanone (B1672756) precursor (e.g., naringenin or liquiritigenin), forming a 2-hydroxyisoflavanone (B8725905). frontiersin.orgnih.govmdpi.comnih.gov This unstable intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to produce the basic isoflavone skeleton, such as genistein (B1671435) or daidzein. frontiersin.orgnih.govmdpi.com

Tectoridin is a glycoside of tectorigenin. Tectorigenin itself is an O-methylated isoflavone. nih.govwikipedia.org Methylation, hydroxylation, and glycosylation are common modification reactions in the isoflavonoid pathway, influencing the final structure and properties of the compounds. encyclopedia.pub Glycosylation, specifically the attachment of a glucose moiety, is catalyzed by UDP-glycosyltransferases (UGTs). encyclopedia.pubmdpi.com In the case of tectoridin, a glucose unit is attached at the 7-hydroxyl position of tectorigenin. wikipedia.org Therefore, the biosynthesis of tectoridin involves the core phenylpropanoid and isoflavonoid pathways, leading to the formation of tectorigenin, followed by glycosylation at the 7-OH position.

Microbial Biotransformation and Production of Tectoridin

While plants are the primary natural source of tectoridin, microbial biotransformation plays a significant role in its metabolism and can potentially be explored for its production or the production of its derivatives. Human intestinal bacteria, for instance, are known to metabolize tectoridin. taylorandfrancis.comnih.govscielo.brjst.go.jppharm.or.jp This biotransformation often involves the hydrolysis of the glycosidic linkage, converting tectoridin into its aglycone, tectorigenin. taylorandfrancis.comnih.govscielo.brjst.go.jppharm.or.jp This hydrolysis is typically catalyzed by β-glucosidase enzymes produced by the bacteria. scielo.brresearchgate.net

Studies have shown that various bacterial strains, including Peptostreptococcus productus, Lactobacillus, and Bifidobacterium species, can transform tectoridin. taylorandfrancis.comnih.govscielo.brjst.go.jpresearchgate.net Peptostreptococcus productus has been shown to metabolize tectoridin to 6-hydroxygenistein, involving O-demethylation and glycosidic linkage hydrolysis. taylorandfrancis.comnih.govmdpi.com Lactobacillus reuteri and Bifidobacterium adolescentis have demonstrated high bioconversion rates of tectoridin to tectorigenin due to their β-glucosidase activity. scielo.brresearchgate.net

Microbial biotransformation can lead to the formation of metabolites with potentially altered or enhanced biological activities compared to the parent compound. taylorandfrancis.comnih.gov For example, tectorigenin, the aglycone of tectoridin, has been reported to exhibit more potent activities in some cases. taylorandfrancis.compharm.or.jp

While the primary focus in research has been on the microbial metabolism of tectoridin by gut flora, the potential for using microbial systems for the controlled production or modification of tectoridin or its related isoflavonoids through fermentation or enzymatic reactions is an area of ongoing interest in the field of natural product synthesis and biotechnology.

Chemical Synthesis and Structural Modification of Tectoridin and Its Analogs

Strategies for the Total Synthesis of Tectoridin and Tectorigenin (B1682738)

The total synthesis of natural products like tectoridin and its aglycone, tectorigenin, is a key area of organic chemistry that allows for the production of these compounds and the exploration of novel synthetic methodologies. scripps.eduwikipedia.org Tectorigenin can be obtained through the hydrolysis of tectoridin. mdpi.comnih.gov An acid hydrolysis method using 3% HCl in a methanol (B129727)/water mixture at 85 °C under reflux for 4 hours has been reported to yield tectorigenin with approximately 37.5% yield. mdpi.comnih.gov

De novo synthesis routes for tectorigenin have also been explored. Early attempts faced challenges, often resulting in mixtures of tectorigenin and its isomer, ψ-tectorigenin. mdpi.comnih.govtandfonline.comresearchgate.net Isomerization of ψ-tectorigenin into tectorigenin can be catalyzed under alkaline conditions. mdpi.comnih.govresearchgate.net More recent strategies for the total synthesis of tectoridin and related isoflavone (B191592) glucosides have been reported. One approach involves regioselective halogenation, followed by methanolysis to introduce a methoxy (B1213986) group into the isoflavone framework, and a stereoselective glycosidation promoted by phase-transfer catalysis to form the glycosidic bond. acs.orgacs.org This strategy allows for the divergent synthesis of different isoflavone glucosides, including tectoridin, from common intermediates. acs.org Another reported method for tectorigenin synthesis involves a Hoesch reaction between 2,4,6-trihydroxyanisole and 4-hydroxyphenylacetonitrile to form a deoxybenzoin (B349326) intermediate, which is then reacted with methanesulfonyl chloride. tandfonline.comresearchgate.net This reaction initially yields a mixture of tectorigenin and ψ-tectorigenin, with the latter being isomerized to tectorigenin under alkaline conditions. tandfonline.comresearchgate.net

Derivatization of Tectoridin for Enhanced Bioactivity and Modulated Pharmacological Profiles

Chemical derivatization of natural products is a common strategy to improve their properties, such as solubility, stability, and bioactivity. researchgate.netfrontiersin.orgnih.gov Tectoridin has been subjected to derivatization to explore enhanced biological effects and altered pharmacological profiles. mdpi.comtandfonline.comresearchgate.netresearchgate.net

Synthesis of Glycosidic and Sulfated Derivatives of Tectoridin

Glycosylation and sulfation are two types of modifications that can significantly impact the biological activities and pharmacokinetic properties of flavonoids. mdpi.comresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netnih.gov The synthesis of glycosidic derivatives of tectoridin involves the attachment of sugar moieties to the aglycone tectorigenin. While tectoridin itself is a glucoside, other glycosidic forms can be synthesized. Enzymatic methods using retaining glycosidases can be employed for the synthesis of natural and novel glycosides, utilizing flavonoid glycosides as glycosyl donors. researchgate.netresearchgate.net Engineered glycosidases can also be used with chemically synthesized activated glycosyl donors. researchgate.netresearchgate.net

Sulfated derivatives, such as tectorigenin sodium sulfonate, have also been synthesized. researchgate.netsciepub.com Studies have shown that tectorigenin sodium sulfonate exhibits enhanced antioxidant activity compared to tectorigenin and tectoridin, and its water solubility is significantly increased. researchgate.net

Exploration of Novel Tectoridin Analogs and Conjugates

The exploration of novel tectoridin analogs and conjugates involves modifying the core isoflavone structure or attaching tectoridin to other molecules to create compounds with potentially improved or targeted biological activities. This can include alterations to the substitution patterns on the A and B rings, modifications to the sugar moiety in glycosidic derivatives, or conjugation with polymers or targeting ligands. While specific details on the synthesis of novel tectoridin conjugates were not extensively found in the provided context, the general principle of creating analogs and conjugates is a standard approach in medicinal chemistry to optimize the properties of lead compounds. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies of Tectoridin and its Derivatives

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. ic.ac.ukwikipedia.orgmdpi.com These studies are essential for identifying key structural features (pharmacophores) responsible for the observed biological effects and guiding the design of more potent and selective derivatives. ic.ac.ukwikipedia.orgmdpi.commdpi.comslideshare.netnih.gov

Elucidation of Key Pharmacophores and Structural Determinants for Biological Effects

Pharmacophores are the minimal set of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and to trigger its biological response. ic.ac.ukmdpi.comslideshare.netnih.gov Elucidating the key pharmacophores of tectoridin and its derivatives involves identifying which parts of the molecule are crucial for its various biological activities, such as anti-inflammatory, antioxidant, or anti-cancer effects. acs.orgselleckchem.comresearchgate.net

SAR studies on isoflavonoids, including tectorigenin, have indicated that the position and presence of hydroxyl and methoxy substitutions significantly influence their antioxidant activities. For instance, the presence of hydroxyl groups at positions R3' and R5' on Ring B and R5 on Ring A can be important for antioxidant activity. mdpi.com

Impact of Glycosylation and Substitutions on Tectoridin Bioactivity

The glycosylation status of flavonoids, including tectoridin, has a notable impact on their bioactivity and pharmacokinetic behavior. sciepub.commdpi.comresearchgate.netresearchgate.netdntb.gov.uataylorandfrancis.comomicsdi.org Tectoridin is the 7-glucoside of tectorigenin. wikipedia.org Studies comparing the biological activities of tectoridin and its aglycone, tectorigenin, have shown varying results depending on the specific activity being investigated.

In some in vitro studies, the aglycone tectorigenin has demonstrated more potent anti-inflammatory activity, such as inhibiting NO production and the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, compared to tectoridin. acs.orgacs.org Similarly, tectorigenin and its sulfated derivative, tectorigenin sodium sulfonate, have shown higher antioxidant activity in vitro than tectoridin. researchgate.net

However, the effect of glycosylation on bioactivity can differ in vivo compared to in vitro. researchgate.net Flavonoid glycosides may exhibit similar or even higher activity in vivo for certain effects, potentially due to differences in absorption, metabolism, and pharmacokinetics, such as higher plasma levels and longer mean residence times compared to their aglycones. researchgate.net For example, in an in vivo study evaluating anti-alcoholism properties, tectorigenin sodium sulfonate showed the best activity, followed by tectoridin, and then tectorigenin. sciepub.comsciepub.com

Pharmacokinetics and Biotransformation of Tectoridin

Absorption, Distribution, Metabolism, and Excretion (ADME) of Tectoridin

The ADME profile of tectoridin dictates its systemic exposure and the formation of active or inactive metabolites.

In Vivo Pharmacokinetic Profiling of Tectoridin in Animal Models

Pharmacokinetic studies in animal models, particularly rats, have provided insights into the in vivo behavior of tectoridin and its metabolites. Following oral administration of tectoridin to rats, the aglycone tectorigenin (B1682738) and its conjugated metabolites are detected in plasma. nih.govnih.gov Studies have quantified the plasma concentrations of tectorigenin and its glucuronide and sulfate (B86663) conjugates over time. For instance, in one study with oral administration of tectoridin (200 mg/kg) to rats, plasma concentrations of tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S), tectorigenin-7-O-glucuronide (Te-7G), tectorigenin-7-O-sulfate (Te-7S), and tectorigenin were measured. nih.gov

| Metabolite | Cmax (μmol/L) | Tmax (h) |

| Te-7G-4'S | 21.4 ± 13.8 | 3.50 ± 1.87 |

| Te-7G | 20.5 ± 9.7 | 3.17 ± 1.81 |

| Te-7S | 14.3 ± 3.3 | 5.58 ± 3.07 |

| Tectorigenin | 8.67 ± 3.07 | 4.92 ± 2.87 |

Table 1: Plasma pharmacokinetic parameters of tectoridin metabolites in rats after oral administration of 200 mg/kg tectoridin. nih.gov

Enterohepatic recirculation has been observed, leading to multiple peaks or flattened concentration-time profiles for the metabolites. nih.govresearchgate.net The presence of conjugated metabolites at higher plasma concentrations than the aglycone suggests that extensive phase II metabolism is a significant factor in the pharmacokinetics of tectoridin and tectorigenin in vivo. nih.govresearchgate.net

Studies investigating the impact of tectoridin on the pharmacokinetics of other compounds, such as florfenicol (B1672845) in rats, have also provided data on tectoridin's influence on metabolic enzymes and transporters, indirectly highlighting its in vivo interactions. researchgate.nettandfonline.com

Identification and Characterization of Tectoridin Metabolites in Biological Systems

The metabolism of tectoridin results in the formation of several metabolites in biological systems, including urine, feces, and liver microsomal incubations. nih.gov Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS), researchers have identified and characterized these metabolites. nih.govbiospec.net

In rat urine, metabolites such as tectorigenin, hydrogenated tectorigenin, mono-hydroxylated tectorigenin, di-hydroxylated tectorigenin, glucuronide-conjugated tectorigenin, and sulfate-conjugated tectorigenin have been detected. nih.gov Fecal analysis in rats has revealed tectorigenin, di-hydroxylated tectorigenin, and sulfate-conjugated tectorigenin. nih.gov Incubation of tectoridin with rat intestinal flora primarily yielded tectorigenin. nih.gov Liver microsomal incubations have shown the presence of tectorigenin, hydrogenated tectorigenin, mono-hydroxylated tectorigenin, and di-hydroxylated tectorigenin. nih.gov

A novel metabolite, tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S), has been isolated from the bile of rats orally administered tectoridin, and its structure determined through spectral analysis. nih.gov This further emphasizes the complexity of tectoridin's metabolic fate.

Role of Gut Microbiota in Tectoridin Biotransformation

The gut microbiota plays a crucial role in the biotransformation of tectoridin, primarily through deglycosylation. nih.govsciepub.comfrontiersin.orgbienta.net

Deglycosylation of Tectoridin to Tectorigenin by Intestinal Flora

Tectoridin, being a glycoside, undergoes hydrolysis of its glycosidic bond by enzymes produced by intestinal bacteria. sciepub.commdpi.com This process cleaves the glucose moiety from tectoridin, yielding the aglycone tectorigenin. biocrick.comsciepub.commdpi.comnih.govjst.go.jp This deglycosylation is considered a key step in the metabolism of tectoridin, and tectorigenin is often considered the more pharmacologically active form. biocrick.comsciepub.comnih.govchemfaces.com Studies using human intestinal microflora and fecal specimens have demonstrated the metabolism of tectoridin to tectorigenin. biocrick.comnih.govjst.go.jptaylorandfrancis.com Specific intestinal bacteria, such as Bifidobacterium breve K-110 and Eubacterium A-44, have been identified as capable of metabolizing tectoridin to tectorigenin. biocrick.commdpi.comchemfaces.com

Influence of Microbiome Composition on Tectoridin Metabolic Fate

The composition of the gut microbiome can influence the metabolic fate of tectoridin. While tectoridin is metabolized to tectorigenin by most intestinal bacteria, the metabolism of related compounds like 6''-O-xylosyltectoridin to tectorigenin via tectoridin is carried out by a limited number of bacterial species, such as Bifidobacterium breve K-110 and Eubacterium A-44. biocrick.comchemfaces.com This suggests that variations in the presence and activity of specific bacterial strains within the gut can impact the extent and pathways of tectoridin biotransformation. The gut microbiota's influence on drug metabolism is a recognized phenomenon, and tectoridin serves as an example where microbial enzymatic activity is critical for the formation of the active aglycone. rjsocmed.comresearchgate.net

Hepatic and Extrahepatic Metabolism of Tectoridin and its Aglycone

Beyond gut microbial transformation, tectoridin and its aglycone, tectorigenin, undergo further metabolism in the liver and potentially other extrahepatic tissues. nih.govsciepub.comguidetopharmacology.orgmdpi.com

Hepatic metabolism, primarily involving phase II conjugation reactions, plays a significant role in the elimination of tectorigenin. mdpi.comnih.govresearchgate.net Glucuronidation and sulfation are major metabolic pathways for tectorigenin in rats. mdpi.comnih.gov Studies using human liver microsomes have shown that tectorigenin undergoes glucuronidation, with UGT1A1 and UGT1A9 identified as primary enzymes responsible for this process. mdpi.comfrontiersin.org These enzymes are highly expressed in the liver and contribute significantly to tectorigenin metabolism. mdpi.com

In addition to conjugation, phase I metabolism, such as hydroxylation and demethylation, can also occur. mdpi.comnih.govfrontiersin.org Liver microsomal incubations have shown the formation of hydroxylated and hydrogenated metabolites of tectoridin. nih.gov While research on the phase I metabolism of tectorigenin is limited, studies suggest it can be metabolized by cytochrome P450 (CYP) enzymes, with CYP2E1 and CYP3A4 showing high metabolic rates for tectorigenin in human liver microsomes. frontiersin.orgfrontiersin.org

Phase I Metabolic Pathways of Tectoridin (e.g., Hydroxylation, Demethylation)

Phase I metabolism of tectoridin primarily involves the removal of the glucose moiety, yielding its aglycone, tectorigenin. This deglycosylation is considered a crucial step as the aglycone form, tectorigenin, often exhibits greater pharmacological potential than tectoridin itself. mdpi.com While deglycosylation is a prominent initial step, further Phase I modifications of tectorigenin, such as hydroxylation and demethylation, can also occur.

Studies investigating the metabolism of tectorigenin in rats have indicated demethylation as one of the main metabolic pathways. mdpi.com Demethylation reactions, generally catalyzed by enzymes like cytochrome P450s or 2-oxoglutarate/Fe(II)-dependent dioxygenases, involve the removal of a methyl group, potentially leading to the formation of hydroxylated metabolites. frontiersin.org Hydroxylation, the introduction of a hydroxyl group, is another common Phase I reaction that can increase the polarity of a compound, facilitating its excretion or further conjugation in Phase II. nih.gov

In one study, four Phase I metabolites of tectoridin were quantified in rat urine after oral administration. nih.gov This suggests that while deglycosylation to tectorigenin is a major transformation, subsequent modifications through Phase I enzymes contribute to the metabolic profile of tectoridin in vivo.

Phase II Metabolic Pathways of Tectoridin (e.g., Glucuronidation, Sulfation)

Phase II metabolism plays a critical role in the biotransformation and elimination of tectoridin and its aglycone, tectorigenin. The primary Phase II pathways observed for tectoridin and tectorigenin are glucuronidation and sulfation. mdpi.comresearchgate.netdntb.gov.ua These conjugation reactions involve the attachment of highly polar groups (glucuronic acid or sulfate) to the parent compound or its Phase I metabolites, increasing their water solubility and promoting their excretion via urine or bile.

Research in rats has demonstrated that glucuronidation is a primary metabolic pathway for tectoridin, especially at lower doses. researchgate.net A major metabolite identified is tectorigenin-7-O-β-D-glucuronide (Te-7G). nih.govresearchgate.netbiocrick.com Sulfation also contributes significantly to tectoridin metabolism, with the identification of sulfated metabolites such as tectorigenin-4'-sulfate and a bis-conjugate, tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S). biocrick.comnih.govuni.lu

Studies have quantified the excretion of these conjugated metabolites. In rats orally administered tectoridin, cumulative urinary excretion of Te-7G and tectorigenin accounted for a notable percentage of the administered dose within 72 hours. nih.govresearchgate.net Furthermore, glucuronide and sulfated metabolites were also found to be excreted in bile. nih.govbiocrick.com The presence of these conjugated metabolites in plasma at higher concentrations than the tectorigenin aglycone indicates the significant role of extensive Phase II metabolism in the pharmacokinetics of tectoridin and tectorigenin in vivo. biocrick.com

The potential biochemical transformations of tectorigenin have been reported to include mono-glucuronidation, mono-sulfation, bis-glucuronidation-sulfation, bis-sulfation, bis-glucuronidation, glucuronidation after hydroxylation, methylation, and demethylation. nih.gov Nine tectorigenin metabolites, including various conjugated forms, have been identified in rat plasma after oral dosing. nih.gov

The following table summarizes key findings on the excretion of tectoridin and its metabolites in rat urine and bile:

| Metabolite / Compound | Excretion Route | Percentage of Administered Dose (within 72h urine, 60h bile) | Notes | Source |

| Tectoridin (unchanged) | Urine | 23.1% (at 65 mg/kg), 20.1% (at 130 mg/kg) within 72 h urine | Cumulative urine excretion rates. researchgate.net | researchgate.net |

| Tectorigenin-7-O-β-D-glucuronide (Te-7G) | Urine | 5.5-5.5% (at 100 and 200 mg/kg) within 72 h urine | Major metabolite in urine. nih.gov | nih.gov |

| Tectorigenin | Urine | 4.3-4.4% (at 100 and 200 mg/kg) within 72 h urine | Phase I metabolite. nih.gov | nih.gov |

| Glucuronides (total) | Bile | 7.3% (within 60 h) | Cumulative excretion of four glucuronides. nih.govbiocrick.com | nih.govbiocrick.com |

| Sulfated metabolites (total) | Bile | 3.9% (within 60 h) | Cumulative excretion of four sulfated metabolites. nih.govbiocrick.com | nih.govbiocrick.com |

| Te-7G | Bile | 2.3-3.0% (within 60 h) | Specific glucuronide metabolite in bile. nih.govbiocrick.com | nih.govbiocrick.com |

| Tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S) | Bile | 1.4-3.9% (within 60 h) | Specific glucuronide-sulfate bis-conjugate in bile. nih.govbiocrick.com | nih.govbiocrick.com |

| Eleven metabolites (total) | Urine | 14.2% (at 100 mg/kg), 14.7% (at 200 mg/kg) within 72 h urine | Includes seven glucuronides and/or sulfated, and four Phase I metabolites. nih.gov | nih.gov |

Bioavailability Considerations and Strategies for Enhancement in Preclinical Models

Tectoridin, like many other natural flavonoids, faces challenges related to poor water solubility and low bioavailability, which can limit its therapeutic application. mdpi.com Its aglycone, tectorigenin, is classified under the Biopharmaceutics Classification System (BCS) as class IV, indicating both low solubility and poor permeability. nih.gov This poor bioavailability necessitates strategies to improve its absorption and systemic exposure in preclinical models.

Various approaches have been explored to enhance the bioavailability of tectorigenin, which is relevant to tectoridin due to the significant deglycosylation. These strategies often focus on improving solubility and permeability. Physical and chemical methods, such as solid dispersion, lipid-based drug delivery systems, particle size reduction, and cyclodextrin (B1172386) inclusion complexes, are commonly employed. drug-dev.com

Solid dispersion is a strategy that has shown promise in improving the dissolution rate and oral bioavailability of tectorigenin in rats. researchgate.net By dispersing tectorigenin in a polymer matrix, its aqueous solubility can be increased, leading to enhanced absorption. researchgate.net

Lipid-based drug delivery systems (LBDDS) are another method used to enhance the solubility and permeability of lipophilic drugs. wuxiapptec.com These systems can dissolve the drug and maintain its dissolved state in the gastrointestinal tract, promoting absorption. wuxiapptec.com Studies using a tectorigenin-loaded self-microemulsifying drug delivery system (TG-SMEDDS) in rats demonstrated significantly higher peak plasma concentrations (Cmax) and area under the curve (AUC) values compared to crude tectorigenin. nih.gov The TG-SMEDDS formulation resulted in a substantial increase in the absolute oral bioavailability of tectorigenin. nih.gov Furthermore, this study suggested the existence of enterohepatic circulation for tectorigenin and indicated that bile secretion could significantly influence its absorption. nih.gov

Particle size reduction, leading to micronization or nanoscale formulations, can also improve the bioavailability of poorly water-soluble compounds by increasing the surface area available for dissolution. wuxiapptec.com

These preclinical studies highlight the challenges associated with the bioavailability of tectoridin and its aglycone tectorigenin and demonstrate that formulation strategies can significantly improve their oral absorption and systemic exposure.

Molecular and Cellular Mechanisms of Tectoridin Action

Anti-inflammatory Signal Transduction Modulation by Tectoridin

Tectoridin exerts its anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory response. Research indicates its ability to suppress the activation of pro-inflammatory mediators and cytokines. taylorandfrancis.comtandfonline.com

Inhibition of TLR4-NF-κB/NLRP3 Signaling Pathway

A significant mechanism by which tectoridin mitigates inflammation is through the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) signaling pathways. Studies have shown that tectoridin can alleviate lipopolysaccharide (LPS)-induced inflammation by suppressing the abnormal activation of this pathway both in vivo and in vitro. taylorandfrancis.comtandfonline.com This inhibition leads to a decrease in the release of pro-inflammatory mediators and cytokines. taylorandfrancis.comtandfonline.com Tectoridin has been shown to inhibit the TLR4/MYD88/NF-κB signaling pathway, thereby reducing the inflammatory response. mdpi.comnih.gov Furthermore, tectoridin can inhibit the TLR4/NLRP3/NF-κB signaling pathway, ameliorating TNF-α-induced inflammation. acs.org

Data on the effects of tectoridin on key components of the TLR4-NF-κB/NLRP3 pathway are summarized in the table below:

| Pathway Component | Effect of Tectoridin Treatment (relative to inflammatory stimulus) | Reference(s) |

| TLR4 expression | Decreased | mdpi.comnih.gov |

| MyD88 expression | Decreased | mdpi.comnih.gov |

| Nuclear NF-κB expression | Decreased | mdpi.comnih.gov |

| NLRP3 signaling | Inhibited | taylorandfrancis.comtandfonline.com |

| NO production | Attenuated | tandfonline.com |

| IL-6 levels | Decreased | tandfonline.comresearchgate.net |

| IL-18 levels | Attenuated | tandfonline.com |

| TNF-α levels | Attenuated | tandfonline.comresearchgate.net |

| IL-1β levels | Decreased | tandfonline.comacs.org |

Regulation of COX-2 and Prostaglandin (B15479496) E2 Production

Tectoridin and its aglycone, tectorigenin (B1682738), have been shown to suppress the production of prostaglandin E2 (PGE2) and inhibit the induction of cyclooxygenase-2 (COX-2). biocrick.comcapes.gov.brresearchgate.netresearchgate.net This is considered one of the mechanisms contributing to the anti-inflammatory activities of plants containing these compounds, such as Belamcanda chinensis. capes.gov.brresearchgate.netresearchgate.net While tectorigenin has been reported to inhibit PGE2 production more potently than tectoridin, both compounds inhibited the induction of COX-2 in inflammatory cells. biocrick.comcapes.gov.brresearchgate.netresearchgate.net Notably, neither tectoridin nor tectorigenin directly inhibited the activity of isolated COX-1 or COX-2 enzymes. biocrick.comcapes.gov.brresearchgate.netresearchgate.net Their effect appears to be on the induction of COX-2 expression. biocrick.comcapes.gov.brresearchgate.netresearchgate.net

Impact on MAP Kinase (ERK, JNK, p38) Pathways

Tectoridin has been observed to impact Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, which are crucial in mediating inflammatory responses and other cellular processes. nih.govnih.govthermofisher.comresearchgate.net Research suggests that tectoridin can modulate these pathways, contributing to its anti-inflammatory effects. acs.org For instance, tectoridin has been shown to alleviate severe acute pancreatitis by targeting ERK2. acs.org Tectorigenin, a metabolite of tectoridin, has also been reported to enhance the phosphorylation of ERK. researchgate.netjcpjournal.org Conversely, inhibition of ERK has been shown to attenuate the protective effects of tectorigenin against oxidative stress. researchgate.netjcpjournal.org The balance between ERK and JNK-p38 pathways is important in determining cell fate, including apoptosis. nih.gov Tectorigenin has also been shown to inhibit the activation of MAPK pathways in LPS-stimulated cells. researchgate.net

Antioxidative Mechanisms of Tectoridin

Tectoridin exhibits antioxidative properties through several mechanisms, including the direct scavenging of reactive species and the activation of endogenous antioxidant defense pathways. taylorandfrancis.comnih.govresearchgate.netresearchgate.net

Scavenging of Reactive Oxygen Species (ROS) and Free Radicals

Tectoridin and its aglycone, tectorigenin, have demonstrated the ability to scavenge intracellular reactive oxygen species (ROS) and free radicals, such as hydroxyl and superoxide (B77818) anion radicals. researchgate.netnih.govscribd.comresearchgate.netscispace.comnih.gov This scavenging activity helps to prevent oxidative damage to cellular components like lipids. nih.gov Tectorigenin, formed from tectoridin by intestinal microflora, has been particularly noted for its ability to scavenge intracellular ROS and the DPPH radical, thereby preventing lipid peroxidation. nih.gov

Activation of Nrf2/HO-1 Antioxidant Signaling Pathway

A key mechanism underlying tectoridin's antioxidant effects is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. nih.govresearchgate.netresearchgate.netdntb.gov.ua Tectoridin has been shown to activate the Nrf2 signaling pathway, which leads to the upregulation of downstream antioxidant enzymes like HO-1 and NADPH quinone dehydrogenase (NQO1). nih.govresearchgate.netdntb.gov.uafrontiersin.org This activation enhances the cellular antioxidant defense mechanisms, protecting against oxidative stress-induced damage. nih.govresearchgate.net Studies have demonstrated that tectoridin reverses lipid peroxidation induced by particulate matter (PM2.5) by activating the Nrf2 pathway. researchgate.netresearchgate.net The upregulation of Nrf2/HO-1 protein expression is considered part of the neuroprotective benefits of tectoridin. nih.govnih.gov

Data on the effects of tectoridin on the Nrf2/HO-1 pathway are summarized in the table below:

| Pathway Component | Effect of Tectoridin Treatment (relative to control/oxidative stimulus) | Reference(s) |

| Nrf2 expression/activation | Increased/Activated | nih.govresearchgate.netdntb.gov.ua |

| HO-1 expression | Increased | nih.govresearchgate.netdntb.gov.uafrontiersin.org |

| NQO1 expression | Increased | researchgate.netfrontiersin.org |

| Intracellular ROS levels | Reduced | researchgate.netnih.gov |

| Lipid peroxidation | Prevented/Reversed | researchgate.netnih.govresearchgate.netnih.gov |

Antiproliferative and Apoptosis-Inducing Effects of Tectoridin in Cancer Biology

Tectoridin has demonstrated antiproliferative and apoptosis-inducing effects in various cancer cell lines. nih.govnih.govresearchgate.net Studies have shown that tectoridin can dose-dependently inhibit the proliferation of cancer cells. nih.govresearchgate.net For instance, in colon cancer cells (HCT116 and SW480), tectoridin significantly dampened proliferation. nih.gov Similarly, tectoridin treatment decreased the viability of bladder cancer cells in a dose-dependent manner, with an IC50 of approximately 25 μM. researchgate.net

Modulation of PI3K/AKT/mTOR Signaling in Oncogenesis

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in human cancers. researchgate.netmdpi.comnih.govmdpi.com This pathway is involved in various hallmarks of cancer, including sustaining proliferative signaling and evading growth suppressors. mdpi.com Tectoridin has been shown to modulate this pathway, contributing to its anti-cancer effects. In bladder cancer cells, tectoridin suppressed the PI3K/MAPK pathway by targeting RAB27B. researchgate.netresearchgate.net Overexpression of RAB27B counteracted the antitumor effects of tectoridin, highlighting the pathway's involvement. researchgate.net Tectoridin's potential to attenuate damage through the PI3K/AKT signaling pathway has also been noted in other contexts. acs.org

Induction of Apoptosis via Caspase Activation and Bcl-2 Family Regulation

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation contributes to cancer development. nih.gov The Bcl-2 family proteins are key regulators of apoptosis, comprising both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members, while caspases are executioners of the apoptotic pathway. nih.govnih.govmdpi.com Tectoridin has been shown to induce apoptosis in cancer cells. nih.govresearchgate.net In colon cancer cells, tectoridin facilitated apoptosis. nih.gov Research also indicates that tectoridin can elevate the expression levels of Cleaved Caspase-3 and Bax, while reducing the expression level of Bcl-2, thereby promoting apoptosis. researchgate.net Tectorigenin, an aglycone of tectoridin, has also been reported to induce apoptosis via a mitochondrial-mediated pathway in hepatocellular carcinoma cells and inhibit apoptosis via the Bax/Bcl-2/caspase-3 pathway in other cell types. nih.govmdpi.combiologists.com

Cell Cycle Arrest Mechanisms Elicited by Tectoridin

Cell cycle progression is tightly controlled, and its dysregulation is a hallmark of cancer. mdpi.com Inducing cell cycle arrest is a strategy to inhibit cancer cell proliferation. Tectoridin has been shown to induce cell cycle arrest in cancer cells. researchgate.netresearchgate.net Studies have demonstrated that tectoridin can hinder the S-to-G2/M phase transition and down-regulate the protein levels of Cyclin D1 and PCNA. researchgate.net Tectorigenin has also been reported to cause cell cycle G1 arrest in prostate epithelial cells and block cell cycle arrest at the G0/G1 phase in glioblastoma cells. mdpi.comresearchgate.net

Impact on Cancer Cell Migration and Invasion

Cancer cell migration and invasion are critical steps in tumor metastasis. Tectoridin has shown inhibitory effects on the migration and invasion of cancer cells. nih.govresearchgate.netresearchgate.net In colon cancer cells, tectoridin dose-dependently dampened migration and invasion. nih.gov Similarly, tectoridin inhibited the migration and invasiveness of bladder cancer cells. researchgate.netresearchgate.net Experiments using wound healing and Transwell assays have been employed to assess these effects. nih.govresearchgate.netresearchgate.netnih.gov Tectoridin may exert these effects by regulating signaling pathways such as the PI3K/AKT pathway. nih.gov

Hepatoprotective Mechanisms of Tectoridin

Tectoridin has demonstrated hepatoprotective effects. nih.govchemfaces.comacs.org Studies have investigated its mechanisms in protecting against liver injury. nih.govchemfaces.com

Attenuation of Hepatic Steatosis and Fibrosis

Hepatic steatosis (fatty liver) and fibrosis are significant liver pathologies. mdpi.comnih.gov Tectoridin has shown potential in attenuating these conditions. Tectoridin prevented acute ethanol-induced liver steatosis in mice. nih.govresearchgate.net This protective effect was mainly attributed to modulating the disturbance of the PPARalpha pathway and ameliorating mitochondrial function. nih.govresearchgate.net Tectoridin treatment inhibited the decrease of PPARalpha expression and its target genes, including medium-chain acyl-CoA dehydrogenase (MCAD), acyl-CoA oxidase (ACO), and cytochrome P450 4A (CYP 4A) at mRNA and enzyme activity levels. nih.govresearchgate.net Tectorigenin, the aglycone, has also shown protective functions against chemically induced liver damage and inhibited the increase in the amount of collagen in the livers of fibrogenic rats. mdpi.comnih.govresearchgate.net It has also been shown to suppress the proliferation and induce apoptosis of hepatic stellate cells (HSC), which are key players in liver fibrosis. nih.gov

Table 1: Summary of Tectoridin's Effects and Associated Mechanisms

| Effect | Cancer Type(s) Studied | Key Mechanisms Involved |

| Antiproliferative | Colon, Bladder | Dose-dependent inhibition |

| Apoptosis Induction | Colon, Bladder, Lung Adenocarcinoma | Caspase activation (Caspase-3), Bcl-2 family regulation (↑Bax, ↓Bcl-2), Mitochondrial pathway |

| Cell Cycle Arrest | Glioblastoma, Prostate, Rheumatoid Arthritis | G0/G1 arrest, S-to-G2/M transition inhibition, Downregulation of Cyclin D1, PCNA |

| Inhibition of Migration and Invasion | Colon, Bladder, Osteosarcoma | Modulation of signaling pathways (e.g., PI3K/AKT, PKC/p38 MAPK) |

| Hepatoprotective (Steatosis) | Ethanol-induced liver injury (mice) | PPARalpha pathway modulation, Amelioration of mitochondrial function |

| Hepatoprotective (Fibrosis - Tectorigenin) | Chemically induced liver fibrosis (rats) | Inhibition of collagen accumulation, Suppression/Apoptosis of Hepatic Stellate Cells |

Protection Against Oxidative Stress-Induced Hepatocyte Injury

Tectoridin has demonstrated protective effects against oxidative stress-induced injury in hepatocytes. Studies investigating the effects of tectoridin and its aglycone, tectorigenin, on tert-butyl hyperoxide (t-BHP)-injured HepG2 cells and mice have been conducted to clarify their hepatoprotective properties. chemfaces.com

Neuroprotective Mechanisms of Tectoridin

Tectoridin exhibits neuroprotective properties through several mechanisms, including the regulation of neuroinflammation, anti-apoptotic and antioxidant effects, and the modulation of specific signaling pathways. nih.govnih.govresearchgate.netresearchgate.netnih.gov These effects contribute to its potential therapeutic efficacy in neurological contexts such as ischemic stroke and Alzheimer's disease models. nih.govnih.govresearchgate.netnih.gov

Regulation of Neuroinflammation in Ischemic Injury Models

In models of ischemic injury, tectoridin has been shown to regulate neuroinflammation. Ischemic stroke induces neuroinflammation, involving the activation of resident microglia and astrocytes and the infiltration of peripheral immune cells. oaepublish.comscienceopen.com This inflammatory response contributes to neuronal damage. Tectoridin's ability to modulate inflammatory pathways, such as the TLR4/MYD88/NF-κB pathway, is implicated in its neuroprotective effects in ischemic stroke. nih.govnih.gov

Anti-apoptotic and Antioxidant Effects in Neural Cells

Tectoridin exerts anti-apoptotic and antioxidant effects in neural cells. In PC12 cells exposed to hydrogen peroxide (H₂O₂), a model for oxidative stress, tectoridin treatment improved cell survival and enhanced antioxidant defense by increasing the activities of superoxide dismutase (SOD) and catalase (CAT), as well as glutathione (B108866) (GSH) levels. researchgate.netnih.gov It also reduced malondialdehyde (MDA) content. researchgate.netnih.gov Furthermore, tectoridin has been shown to hinder apoptosis by upregulating Bcl-2 and downregulating Bax, caspase-3, and caspase-9 expression. researchgate.netnih.gov These findings suggest that tectoridin modulates the oxidative-antioxidant balance and inhibits apoptotic pathways in neural cells. researchgate.netnih.gov

Modulation of Specific Signaling Pathways (e.g., PI3K/AKT/mTOR, Nrf2/HO-1, TLR4/MYD88/NF-κB) in Neurological Contexts

Tectoridin modulates several key signaling pathways in neurological contexts.

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is crucial for various cellular processes, including cell survival, growth, and metabolism. d-nb.infofrontiersin.org Tectoridin has been shown to reduce oxygen glucose deprivation/reoxygenation (OGD/R)-caused damage in PC12 cells, potentially through stimulating the PI3K/AKT signaling channel. researchgate.net It hindered apoptosis based on the upregulation of p-AKT, Bcl-2/Bax, and p-mTOR expressions. researchgate.net Activation of the PI3K/AKT pathway can ameliorate cerebral ischemia/reperfusion injury by suppressing apoptosis and the inflammatory response. researchgate.net

Nrf2/HO-1 Pathway: The Nrf2/HO-1 signaling pathway is a fundamental pathway involved in controlling the expression of genes critical for antioxidant defense and anti-inflammatory actions. nih.govnih.gov Tectoridin treatment has been shown to increase the expression levels of Nrf2 and HO-1, suggesting its potential therapeutic efficacy in ischemic stroke through modulation of this pathway. nih.govnih.gov Activation of Nrf2 enhances the transcription of antioxidant genes, playing a vital neuroprotective role during ischemic stroke. nih.govnih.gov

TLR4/MYD88/NF-κB Pathway: The TLR4/MYD88/NF-κB inflammatory pathway is involved in mediating inflammation and significantly impacts ischemic injury in various organs, including the brain. nih.govnih.gov Tectoridin has been found to downregulate the TLR4/MYD88/NF-κB signaling pathway, thereby decreasing the inflammatory response caused by ischemia/reperfusion. nih.govnih.gov TLR4 activates NF-κB via the MYD88-dependent pathway, leading to the release of inflammatory factors. nih.govnih.gov Tectoridin's inhibition of this pathway contributes to its anti-inflammatory effects. nih.govnih.gov

Here is a summary of the signaling pathways modulated by Tectoridin in neurological contexts:

| Signaling Pathway | Key Components | Observed Effect of Tectoridin | Proposed Role in Neuroprotection |

| PI3K/AKT/mTOR | PI3K, AKT, mTOR, Bcl-2, Bax, cleaved caspase-3 | Upregulation of p-AKT, Bcl-2/Bax, p-mTOR; Downregulation of Bax, cleaved caspase-3 | Inhibition of apoptosis, promotion of cell survival nih.govnih.govresearchgate.net |

| Nrf2/HO-1 | Nrf2, HO-1 | Upregulation of Nrf2, HO-1 | Enhancement of antioxidant defense, reduction of oxidative stress nih.govnih.gov |

| TLR4/MYD88/NF-κB | TLR4, MYD88, NF-κB | Downregulation of TLR4, MYD88, NF-κB | Reduction of neuroinflammation nih.govnih.gov |

Estrogenic Signaling Pathways Mediated by Tectoridin

Tectoridin is known as a phytoestrogen and exerts estrogenic effects, although the molecular mechanisms have been investigated. chemfaces.comnih.govresearchgate.netthieme-connect.com

Interaction with G Protein-Coupled Receptor 30 (GPR30)

Tectoridin exerts its estrogenic effects mainly via the G protein-coupled receptor 30 (GPR30), also known as GPER. chemfaces.comnih.govresearchgate.net Despite having poor binding affinity to estrogen receptor alpha (ERα) compared to 17β-estradiol and genistein (B1671435), tectoridin induces potent estrogenic effects. chemfaces.comnih.govresearchgate.net These effects include the recovery of the cell population in the S-phase after serum starvation, transactivation of the estrogen response element, and induction of cell proliferation in MCF-7 human breast cancer cells. chemfaces.comnih.govresearchgate.net The estrogenic effect induced by tectoridin was significantly reduced by treatment with a specific MEK1/2 inhibitor, U0126. chemfaces.comnih.govresearchgate.net Tectoridin promoted the phosphorylation of ERK1/2 and increased the cellular accumulation of cAMP, which is a hallmark of GPR30-mediated estrogen signaling. chemfaces.comnih.govresearchgate.net These data suggest that tectoridin's estrogenic effects are primarily mediated through the GPR30 and the ERK-mediated rapid nongenomic estrogen signaling pathway. chemfaces.comnih.govresearchgate.net

ERK-Mediated Nongenomic Estrogen Signaling

Tectoridin exerts estrogenic effects, primarily through rapid nongenomic signaling pathways. chemfaces.combiocrick.comnih.govresearchgate.netselleckchem.com Studies in MCF-7 human breast cancer cells have shown that tectoridin's estrogenic effects are largely mediated by the GPR30 and ERK pathways. chemfaces.combiocrick.comnih.govresearchgate.netselleckchem.com Tectoridin treatment leads to the phosphorylation of ERK1/2 and increases intracellular cAMP accumulation, both hallmarks of GPR30-mediated estrogen signaling. chemfaces.combiocrick.comnih.govresearchgate.netselleckchem.com The estrogenic effect induced by tectoridin is significantly reduced by treatment with U0126, a specific MEK1/2 inhibitor, indicating the involvement of the ERK pathway. chemfaces.combiocrick.comnih.govresearchgate.net This mechanism of action distinguishes tectoridin from other phytoestrogens like genistein, which utilize both ER-dependent genomic and GPR30-dependent nongenomic pathways. chemfaces.comnih.govresearchgate.net

Differential Binding Affinity to Estrogen Receptors (ERα)

Despite exhibiting potent estrogenic effects, tectoridin shows poor binding affinity to Estrogen Receptor alpha (ERα) compared to 17β-estradiol and genistein. chemfaces.combiocrick.comnih.govresearchgate.netselleckchem.com This suggests that its estrogenic activity is not primarily mediated through direct, high-affinity binding to the classical nuclear ERα. chemfaces.combiocrick.comnih.govresearchgate.netselleckchem.com The observation that tectoridin can induce estrogenic responses, such as promoting cell proliferation and transactivating the estrogen response element, despite its low binding affinity to ERα, further supports the role of alternative signaling mechanisms like the ERK-mediated nongenomic pathway. chemfaces.combiocrick.comnih.govresearchgate.netselleckchem.com

Antidiabetic Mechanisms of Tectoridin

Tectoridin and its metabolites have demonstrated potential antidiabetic effects through various mechanisms, including the inhibition of aldose reductase and modulation of glucose metabolism. chemfaces.combiocrick.comnih.govtaylorandfrancis.com

Inhibition of Aldose Reductase Activity

Tectoridin is known as an inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway implicated in the development of diabetic complications. chemfaces.combiocrick.comnih.govnih.govtargetmol.com Studies evaluating the AR inhibitory activity of tectoridin and its metabolites in rat lens have confirmed their inhibitory effects. nih.govnih.gov For instance, tectoridin and several of its metabolites, including tectorigenin, show inhibitory activity against rat lens aldose reductase with varying IC₅₀ values. nih.govnih.gov Tectoridin itself has an IC₅₀ in the range of 1.4-15.5 μM against rat lens aldose reductase. nih.gov Tectoridin-4'-O-beta-D-glucoside has shown stronger AR inhibition activity compared to tectorigenin and tectoridin. nih.gov

Table 1: Inhibitory Activity of Tectoridin and Metabolites on Rat Lens Aldose Reductase

| Compound | IC₅₀ (μM) |

| Tectoridin | 1.4-15.5 nih.gov |

| Tectorigenin | Potent nih.gov |

| Tectoridin-4'-O-beta-D-glucoside | 0.54 nih.gov |

| Irisolidone-7-O-glucuronide | Little activity nih.gov |

| Irisolidone | Little activity nih.gov |

Note: IC₅₀ values may vary depending on the specific study and experimental conditions.

Hypoglycemic Effects and Glucose Metabolism Modulation

Tectoridin and its aglycone, tectorigenin, have been reported to exhibit hypoglycemic effects. chemfaces.combiocrick.comtaylorandfrancis.commdpi.com Tectorigenin, a metabolite of tectoridin produced by human intestinal bacteria, has shown more potent hypoglycemic activity than tectoridin itself, suggesting that tectoridin may act as a prodrug. chemfaces.combiocrick.comtaylorandfrancis.com Studies in animal models of diabetes, such as streptozotocin-induced or high-fat and high-sucrose diet models, have shown that tectorigenin can effectively decrease serum glucose levels. mdpi.com Tectorigenin has also been reported to promote glucose uptake, AMPK phosphorylation, and GLUT4 translocation in L6 myotubes, even in the absence of insulin, contributing to its glucose-lowering effects. researchgate.net Furthermore, tectorigenin can alleviate glucotoxicity- and lipotoxicity-induced oxidative stress, apoptosis, and endoplasmic reticulum stress in islet cells, highlighting its protective effects on pancreatic beta-cells. mdpi.com

Mechanisms in Bone Metabolism Regulation by Tectoridin

Tectoridin has shown potential in regulating bone metabolism, particularly through its effects on osteoclastogenesis and osteoclast functionality. nih.govrndsystems.comdntb.gov.ua

Inhibition of Osteoclastogenesis and Osteoclast Functionality

Research indicates that tectoridin can inhibit osteoclastogenesis, the process of osteoclast differentiation, and reduce bone loss in models of osteoporosis. nih.govrndsystems.comdntb.gov.ua Studies in ovariectomized mice, a model for postmenopausal osteoporosis, have shown that tectoridin treatment can reduce bone loss. nih.govresearchgate.netresearchgate.net In vitro studies using bone marrow macrophages (BMMs) have demonstrated that tectoridin suppresses osteoclast differentiation in a dose-dependent manner. nih.govresearchgate.netresearchgate.net This inhibition is associated with the dose-dependent suppression of the RANKL-induced upregulation of key osteoclast marker genes, including Trap, Ctsk, ATP60, DC-Stamp, c-Fos, and NFATc1. nih.govresearchgate.netresearchgate.net

Tectoridin also impairs osteoclast functionality by suppressing actin ring formation and in vitro bone resorption. nih.govresearchgate.netresearchgate.net Mechanistically, tectoridin's inhibitory effects on osteoclastogenesis and functionality are linked to its ability to interfere with NF-κB pathway activation, which is crucial for RANKL-induced osteoclast differentiation. nih.govresearchgate.netresearchgate.net

Table 2: Effects of Tectoridin on Osteoclastogenesis Markers in BMMs (In Vitro)

| Gene/Marker | Effect of Tectoridin Treatment (Dose-Dependent) |

| Trap | Inhibition of upregulation nih.govresearchgate.netresearchgate.net |

| Ctsk | Inhibition of upregulation nih.govresearchgate.netresearchgate.net |

| ATP60 | Inhibition of upregulation nih.govresearchgate.netresearchgate.net |

| DC-Stamp | Inhibition of upregulation nih.govresearchgate.netresearchgate.net |

| c-Fos | Inhibition of upregulation nih.govresearchgate.netresearchgate.net |

| NFATc1 | Inhibition of upregulation nih.govresearchgate.netresearchgate.net |

| Actin Ring Formation | Suppression nih.govresearchgate.netresearchgate.net |

| Bone Resorption | Inhibition nih.govresearchgate.netresearchgate.net |

Modulation of RANKL-Induced NF-κB Signaling in Bone Cells

Tectoridin has been shown to modulate receptor activator of nuclear factor-kappa B ligand (RANKL)-induced NF-κB signaling in bone cells, which is relevant to osteoclastogenesis and bone resorption. Osteoclasts are responsible for bone resorption, and their excessive activity can lead to bone loss conditions like osteoporosis. nih.govnih.gove-enm.org RANKL is a key cytokine that promotes the differentiation and activation of osteoclasts, largely through the activation of the NF-κB pathway. nih.gove-enm.orgresearchgate.net

Studies have indicated that tectoridin can inhibit osteoclast differentiation in a dose-dependent manner. nih.gov Mechanistically, tectoridin has been found to interfere with the activation of the NF-κB pathway induced by RANKL. nih.gov This interference leads to the dose-dependent inhibition of the upregulation of osteoclast marker genes, including Trap, Ctsk, ATP60, DC-Stamp, c-Fos, and NFATc1, in bone marrow macrophages (BMMs), which are osteoclast precursors. nih.gov Furthermore, tectoridin treatment suppressed actin ring formation and in vitro bone resorption. nih.gov These findings suggest that tectoridin's inhibitory effects on osteoclastogenesis and osteoclast function are, at least in part, mediated by modulating RANKL-induced NF-κB signaling. nih.gov

The NF-κB signaling pathway involves a complex cascade that, upon stimulation by factors like RANKL, leads to the nuclear translocation of NF-κB dimers, subsequently regulating the expression of genes critical for osteoclast differentiation and activity. e-enm.org By inhibiting this pathway, tectoridin can reduce the signals that drive osteoclast formation and bone-resorbing activity. nih.govresearchgate.net

Here is a summary of the effects of Tectoridin on RANKL-induced NF-κB signaling and related markers:

| Target/Marker Gene | Effect of Tectoridin Treatment (Dose-Dependent) |

| Osteoclast Differentiation | Inhibition nih.gov |

| RANKL-induced NF-κB Pathway Activation | Inhibition nih.gov |

| Trap gene expression | Inhibition nih.gov |

| Ctsk gene expression | Inhibition nih.gov |

| ATP60 gene expression | Inhibition nih.gov |

| DC-Stamp gene expression | Inhibition nih.gov |

| c-Fos gene expression | Inhibition nih.gov |

| NFATc1 gene expression | Inhibition nih.gov |

| Actin Ring Formation | Suppression nih.gov |

| In vitro Bone Resorption | Suppression nih.gov |

Other Investigated Molecular Targets and Pathways

Beyond its effects on bone cells, tectoridin and its aglycone, tectorigenin, have been investigated for their influence on various other molecular targets and pathways, indicating a broader range of potential biological activities. mdpi.com

Anti-platelet Activity

Research suggests that tectoridin and tectorigenin possess anti-platelet activity. mdpi.comresearchgate.netnih.gov Platelet aggregation is a key process in the formation of blood clots, and inhibiting this can be beneficial in preventing thrombotic events. litfl.comthoracickey.com Studies comparing tectorigenin to acetylsalicylic acid (ASA), a common anti-platelet drug, have indicated that tectorigenin can be a more potent anti-platelet compound. nih.gov The mechanism of action for tectorigenin's anti-platelet effect does not appear to be based on the inhibition of cyclooxygenase-1 or thromboxane (B8750289) synthase, unlike ASA. nih.gov Instead, it has been suggested to involve competitive antagonism at thromboxane receptors. nih.gov While the specific anti-platelet mechanisms of tectoridin itself are less extensively detailed in the provided results compared to its aglycone, the reported anti-platelet activity of tectoridin suggests potential interactions with pathways involved in platelet activation and aggregation. researchgate.net Platelet activation involves various agonists and receptors, including ADP binding to P2Y1 and P2Y12 receptors, thrombin binding to PAR1 and PAR4, and thromboxane binding to the thromboxane/prostanoid (TP) receptor, all leading to the activation of the GPIIb/IIIa complex, which mediates platelet aggregation. litfl.comthoracickey.com

Anti-angiogenic Modulation

Tectoridin has also been implicated in the modulation of angiogenesis. researchgate.net Angiogenesis, the formation of new blood vessels, is a crucial process in various physiological and pathological conditions, including tumor growth and metastasis. thno.orgmdpi.comfrontiersin.orgwikipedia.org Pro-angiogenic factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), play significant roles in stimulating endothelial cell proliferation, migration, and tube formation. mdpi.comfrontiersin.orgwikipedia.org Anti-angiogenic strategies often target these factors or their receptors to inhibit the formation of new blood vessels. thno.orgmdpi.comwikipedia.org While the precise molecular mechanisms of tectoridin's anti-angiogenic modulation are not explicitly detailed in the provided search results, its reported activity suggests potential interference with pathways that regulate endothelial cell behavior or the expression/activity of angiogenic factors. researchgate.net Tectorigenin has been shown to inhibit VEGF- and IL-1-induced vascular permeability and inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). thno.org

Effects on Hair Growth-Related Signaling (e.g., Wnt pathway)

Tectoridin has demonstrated effects on hair growth-related signaling pathways, particularly the Wnt pathway. nih.govresearchgate.netnih.gov The Wnt/β-catenin signaling pathway is known to play a significant role in the development and cycling of hair follicles, and its activation can promote hair growth. nih.govresearchgate.net

Studies using human follicular dermal papilla cells (DPCs) and mouse vibrissae organ cultures have shown that tectoridin can stimulate the activity of DPCs and promote hair shaft elongation. nih.govresearchgate.netnih.gov Mechanistically, tectoridin treatment in DPCs led to the activation of Wnt signaling, evidenced by increased TCF/LEF1 transcriptional activity and nuclear translocation of β-catenin. nih.govresearchgate.net Furthermore, tectoridin dose-dependently increased the mRNA levels of downstream Wnt signaling target genes, including AXIN2, LEF-1, and β-catenin. nih.govresearchgate.net The observed effects were suggested to be potentially mediated by the Wnt receptor, as they were blocked by DKK-1, an inhibitor of Wnt signaling. nih.govresearchgate.netnih.govmdpi.com

Here is a summary of the effects of Tectoridin on hair growth-related signaling:

| Target/Marker | Effect of Tectoridin Treatment |

| Human Dermal Papilla Cell Activity | Stimulates nih.govresearchgate.netnih.gov |

| Hair Shaft Elongation (mouse vibrissae) | Promotes nih.govresearchgate.netnih.gov |

| Wnt Signaling Activation | Demonstrated nih.govresearchgate.net |

| TCF/LEF1 Transcriptional Activity | Increased nih.govresearchgate.net |

| Nuclear Translocation of β-catenin | Increased nih.govresearchgate.net |

| AXIN2 mRNA expression | Increased (dose-dependent) nih.govresearchgate.net |

| LEF-1 mRNA expression | Increased (dose-dependent) nih.govresearchgate.net |

| β-catenin mRNA expression | Increased (dose-dependent) nih.govresearchgate.net |

| IGF-1 mRNA expression | Increased nih.govresearchgate.net |

| ALP mRNA expression | Increased nih.govresearchgate.net |

Anti-alcoholism Mechanisms (e.g., Alcohol Dehydrogenase Activity)

Tectoridin has been investigated for its potential anti-alcoholism properties, including its effects on alcohol metabolism enzymes like alcohol dehydrogenase (ADH). researchgate.netsciepub.comsciepub.com Alcohol metabolism primarily involves the enzymes ADH, which converts ethanol (B145695) to acetaldehyde (B116499), and aldehyde dehydrogenase (ALDH), which further metabolizes acetaldehyde to acetate. researchgate.nettufts.eduwikipedia.org Acetaldehyde is a toxic metabolite that contributes to the adverse effects of alcohol consumption, including hangover symptoms and liver damage. researchgate.nettufts.edu

Preclinical Efficacy Studies and in Vivo Pharmacological Models

Anti-inflammatory Efficacy of Tectoridin in Animal Models of Inflammation

Studies have investigated the anti-inflammatory properties of tectoridin and its aglycone, tectorigenin (B1682738), in animal models. Tectorigenin, a main compound in Belamcanda chinensis, has shown inhibitory activity against inflammatory responses. researchgate.nettandfonline.com In an acute inflammation study, tectorigenin significantly reduced carrageenan-induced edema in a rat model. researchgate.nettandfonline.commdpi.com Carrageenan-induced paw edema is a model used to study inflammation involving the release of various mediators. nih.gov Tectorigenin has also been explored for its anti-inflammatory effects in allergic asthma models in guinea pigs and mice. researchgate.netmdpi.comnih.gov In asthmatic mice, tectorigenin treatment significantly decreased eosinophil infiltration in broncho-alveolar lavage fluid (BALF) and reduced serum IL-5 levels, as well as bronchial and vascular inflammation. nih.govnih.gov

Antioxidant Efficacy of Tectoridin in Oxidative Stress Models

Tectoridin has demonstrated antioxidant properties in various models. In vitro studies have shown tectoridin's ability to scavenge hydroxyl and superoxide (B77818) anion radicals. researchgate.net Tectoridin has also been reported to reverse lipid peroxidation induced by certain environmental factors by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net In vivo experiments with tectorigenin have indicated its antioxidative potential, restraining malondialdehyde formation in rats induced by certain chemicals. researchgate.net

Anti-tumor Efficacy of Tectoridin in Xenograft and Syngeneic Models

Preclinical evaluation of potential anticancer agents often utilizes xenograft and syngeneic animal models. Xenograft models involve transplanting human cancer cells into immunocompromised mice, while syngeneic models use tumor tissue from the same genetic background as the host mouse, maintaining an intact immune system. nih.govcriver.comherabiolabs.comreactionbiology.com Research on tectorigenin, the aglycone of tectoridin, has shown inhibitory activities on human alveolar adenocarcinoma cell lines in vitro. mdpi.com In a Lewis lung carcinoma xenograft model in mice, subcutaneously administered tectorigenin demonstrated an inhibition ratio on tumor volume. mdpi.com While the provided search results primarily discuss tectorigenin in the context of anti-tumor effects in these models, tectoridin's activity may be related, potentially acting as a prodrug.

Hepatoprotective Efficacy of Tectoridin in Chemically Induced Liver Injury Models

Tectoridin and its aglycone, tectorigenin, have shown hepatoprotective effects in chemically induced liver injury models. Tectorigenin has demonstrated protective functions against liver damage induced by substances like carbon tetrachloride (CCl4) and tert-butyl hyperoxide (t-BHP). mdpi.comresearchgate.netnih.govnih.gov In mice injured by t-BHP, intraperitoneal administration of tectorigenin significantly inhibited the increase in plasma ALT and AST activities. nih.govmiddlebury.edu Orally administered tectoridin has also shown hepatoprotective activity, suggesting it may be transformed to tectorigenin in the body. nih.govnih.govmiddlebury.edu Tectorigenin's protective effects may involve inhibiting apoptosis and modulating the PPARalpha pathway. middlebury.eduresearchgate.net

Table 1: Hepatoprotective Effects of Tectorigenin in t-BHP-Induced Liver Injury in Mice

| Treatment Group | Plasma ALT Activity (% Inhibition) | Plasma AST Activity (% Inhibition) |

| Tectorigenin (50 mg/kg, i.p.) | 39% | 41% |

| Dimethyl diphenyl bicarboxylate (Commercial Agent) | Lower than Tectorigenin | Lower than Tectorigenin |

Data extracted from search result nih.govmiddlebury.edu. Note: Percentage inhibition is relative to the t-BHP-treated group.

Neuroprotective Efficacy of Tectoridin in Cerebral Ischemia-Reperfusion Injury Models